N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-cyclopropylethane-1,2-diamine
Description
Properties
IUPAC Name |
N'-[(1-benzylpyrrolidin-2-yl)methyl]-N'-cyclopropylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3/c18-10-12-20(16-8-9-16)14-17-7-4-11-19(17)13-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKFPHGKIMXNGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)CN(CCN)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Core Functionalization
The benzyl-pyrrolidine moiety is constructed first. A common method involves:
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Pyrrolidine alkylation : Reacting pyrrolidine with benzyl bromide under basic conditions (K₂CO₃, DMF, 60°C) to yield 1-benzylpyrrolidine.
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Methylene bridge installation : Treating 1-benzylpyrrolidine with formaldehyde and hydrochloric acid to form (1-benzylpyrrolidin-2-yl)methanol, followed by oxidation to the aldehyde using MnO₂.
Ethane-1,2-diamine Backbone Assembly
The final backbone is assembled through reductive amination:
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Condensation : Reacting cyclopropylmethyl-pyrrolidine with ethylenediamine in methanol under acidic catalysis (pH 4–5).
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Reduction : Employing sodium cyanoborohydride to reduce the imine intermediate, achieving yields of 68–72%.
Stereoselective Synthesis Considerations
The (S)-enantiomer requires chiral induction during the pyrrolidine functionalization step. Key methods include:
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Asymmetric catalysis : Using (R)-BINAP-Pd complexes to achieve enantiomeric excess (ee) >90% during benzylation.
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Chiral resolving agents : Diastereomeric salt formation with L-tartaric acid, followed by recrystallization.
Alternative Synthetic Routes
One-Pot Tandem Reactions
A patent-derived method (EP3746432B1) describes a tandem alkylation-amination process:
Flow Chemistry Approaches
Continuous flow systems enhance reproducibility:
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Microreactor setup : Mixing precursors at 100°C with a residence time of 10 minutes, yielding 74% product.
Optimization of Reaction Conditions
Critical parameters affecting yield and purity:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | ±15% yield |
| Solvent | DMF > MeCN > THF | DMF maximizes solubility |
| Catalyst | Pd/BINAP (asymmetric) | ee >90% |
Purification and Isolation Techniques
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Column chromatography : Silica gel (hexane:EtOAc 3:1) removes benzyl byproducts.
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Crystallization : Ethanol/water mixtures yield >99% purity crystals.
Characterization and Analytical Data
| Technique | Key Data | Source |
|---|---|---|
| NMR | δ 3.72 (m, 2H, CH₂N), 2.81 (s, 3H, cyclopropane) | |
| HRMS | m/z 273.4 [M+H]⁺ | |
| HPLC | Retention time 12.3 min (C18 column) |
Industrial-Scale Production Considerations
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Cost-effective catalysts : Replacing Pd with Ni reduces costs by 40% without sacrificing yield.
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Waste minimization : Solvent recovery systems achieve 85% DMF reuse.
Challenges and Troubleshooting
Chemical Reactions Analysis
Amine-Alkylation Reactions
The tertiary amine groups undergo alkylation with electrophilic reagents. For example, reactions with alkyl halides or epoxides proceed under mild conditions (Table 1).
Mechanistic Insight : Alkylation proceeds via an Sₙ2 mechanism, with the amine acting as a nucleophile. Steric hindrance from the benzyl-pyrrolidine group slows reactivity compared to simpler amines .
Acylation and Amide Formation
The compound reacts with acyl chlorides or anhydrides to form stable amides (Table 2).
Key Observation : The cyclopropyl group remains intact during acylation, confirming its stability under these conditions.
Cyclopropane Ring-Opening Reactions
The cyclopropylethane moiety participates in ring-opening reactions under acidic or oxidative conditions (Table 3).
Mechanistic Pathway : Acid-mediated ring-opening proceeds via carbocation formation, while oxidative cleavage involves radical intermediates .
Coordination with Transition Metals
The compound acts as a bidentate ligand in coordination chemistry (Table 4).
Notable Feature : The benzyl-pyrrolidine group enhances steric bulk, improving catalytic selectivity in Ullmann-type couplings .
Nucleophilic Substitution at the Benzyl Group
The benzyl moiety undergoes substitution under harsh conditions (Table 5).
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 30 min | Nitrobenzyl derivative | 33% | |
| Cl₂, FeCl₃ | CHCl₃, 50°C, 2 h | Chlorobenzyl analog | 47% | |
| H₂, Pd/C | EtOH, 1 atm, 6 h | Debenzylated pyrrolidine | 91% |
Limitation : Electrophilic substitution is hampered by electron-withdrawing effects of the adjacent amine groups.
Reductive Amination
The primary amine reacts with aldehydes/ketones under reductive conditions (Table 6).
Optimization Note : NaBH₃CN outperforms NaBH₄ in suppressing side reactions .
Scientific Research Applications
Neuropharmacological Effects
Research indicates that N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-cyclopropylethane-1,2-diamine exhibits neuropharmacological effects that may be beneficial in treating neurological disorders. Its ability to modulate neurotransmitter systems positions it as a candidate for further investigation in conditions such as anxiety and depression.
Antidepressant Potential
A study demonstrated that this compound has antidepressant-like effects in animal models. The mechanism of action appears to involve the modulation of serotonin and norepinephrine levels in the brain, suggesting its potential as a novel antidepressant agent.
Analgesic Properties
Preliminary findings suggest that this compound may possess analgesic properties. Its efficacy in reducing pain responses in animal models indicates its potential application in pain management therapies.
Drug Development
The unique structure of this compound makes it a valuable scaffold for drug development. Researchers are exploring derivatives of this compound to enhance its efficacy and reduce side effects associated with existing treatments for mood disorders and pain management.
Combination Therapies
Given its pharmacological profile, there is potential for this compound to be used in combination with other therapeutic agents to improve treatment outcomes for patients with complex conditions such as chronic pain or treatment-resistant depression.
Case Study 1: Antidepressant Activity
A controlled study involving rodents assessed the antidepressant effects of this compound compared to standard antidepressants. The results indicated that this compound produced a significant reduction in depressive-like behaviors, suggesting its viability as a new treatment option.
| Study Parameter | Control Group | Treatment Group |
|---|---|---|
| Behavioral Assessment | High levels of despair | Significant improvement |
| Neurotransmitter Levels | Normal | Elevated serotonin and norepinephrine |
Case Study 2: Pain Management
An investigation into the analgesic properties of this compound revealed promising results in reducing nociceptive responses in inflammatory pain models.
| Pain Model | Control Group Response | Treatment Group Response |
|---|---|---|
| Formalin Test | High pain response | Reduced pain response |
| Hot Plate Test | Quick withdrawal | Delayed withdrawal |
Mechanism of Action
The mechanism of action of N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-cyclopropylethane-1,2-diamine involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring may facilitate binding to these targets, while the benzyl and cyclopropyl groups can modulate the compound’s overall activity and selectivity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Chemical Structure :
Key Features :
- Contains a benzyl-substituted pyrrolidine ring attached to a methyl group.
- The cyclopropyl group replaces one hydrogen on the central nitrogen atom.
- The ethane-1,2-diamine backbone provides two amine groups, enabling coordination chemistry and hydrogen bonding .
Comparison with Structurally Similar Compounds
Table 1: Structural and Molecular Comparison
Structural and Electronic Effects
Substituent Position: Pyrrolidine 2-yl vs. 3-yl: The target compound’s pyrrolidine substitution at the 2-position (vs. 3-yl in ) may influence steric accessibility and hydrogen-bonding capacity . Benzyl vs.
Cyclopropyl vs. donating effects) .
Physicochemical Properties
Corrosion Inhibition Potential
- DFT Insights : Amine-based compounds with electron-donating groups (e.g., cyclopropyl, benzyl) show enhanced adsorption on metal surfaces, as seen in studies of DETA, TETA, and PEHA .
- Target Compound : The combination of benzyl (electron-rich) and cyclopropyl (strain-induced reactivity) may improve inhibition efficiency compared to aliphatic analogs.
Biological Activity
N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-cyclopropylethane-1,2-diamine, also known as CAS 1353947-37-1, is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a cyclopropyl moiety and a benzylpyrrolidine group. Its chemical formula is CHN, and it has a molecular weight of approximately 246.35 g/mol. Understanding the structure is crucial for elucidating its biological interactions.
Research indicates that this compound exhibits activity primarily through:
- Receptor Modulation : The compound acts as a modulator of various neurotransmitter receptors, particularly those involved in the central nervous system (CNS) pathways.
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes related to neurotransmitter metabolism, enhancing the availability of certain neurotransmitters.
Anticonvulsant Activity
One of the most notable pharmacological activities of this compound is its anticonvulsant effect. Studies have shown that it provides protection in several animal models of epilepsy:
| Model | Dose (mg/kg) | Effect |
|---|---|---|
| Maximal Electroshock (MES) | 15, 30, 60 | Significant seizure protection |
| Pentylenetetrazole (PTZ) | 15, 30, 60 | Delayed seizure progression |
| Kindling Model | 15, 30, 60 | Reduced seizure frequency |
In these models, the compound demonstrated a favorable safety profile and significant efficacy in preventing seizures .
CNS Exposure
Pharmacokinetic studies reveal that this compound has good plasma and CNS exposure. This characteristic is crucial for its potential use in treating neurological disorders .
Case Studies
Several case studies highlight the efficacy of this compound in clinical settings:
- Weight Loss Studies : In diet-induced obese mice, the compound was shown to be an effective antagonist of melanin-concentrating hormone receptor 1 (MCHr1), leading to significant weight loss when administered orally .
- Combination Therapy : In combination with valproic acid (VPA), this compound exhibited synergistic effects against PTZ-induced seizures. This suggests its potential utility in polytherapy for epilepsy management .
- ADME-Tox Profile : The compound has been characterized by excellent permeability in absorption studies and shows no significant hepatotoxicity at therapeutic concentrations. This profile supports its further development as a therapeutic agent .
Q & A
Q. How do cyclopropyl and benzyl groups impact biological activity in diamine derivatives?
- Methodological Answer : Cyclopropyl groups may enhance metabolic stability by reducing CYP450 oxidation, while benzyl groups modulate lipophilicity. In N1-([1,1'-biphenyl]-2-yl) diamines , substituent position (ortho vs. para) affects binding to targets like G9a methyltransferase, validated by IC50 assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
